molecular formula C11H23NO3 B13879770 N-(2-hydroxyethoxyethyl)-heptan-amide

N-(2-hydroxyethoxyethyl)-heptan-amide

Cat. No.: B13879770
M. Wt: 217.31 g/mol
InChI Key: PXURLUXGTTZTNW-UHFFFAOYSA-N
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Description

N-(2-hydroxyethoxyethyl)-heptan-amide is an organic compound characterized by the presence of a heptanamide group linked to a 2-hydroxyethoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethoxyethyl)-heptan-amide typically involves the reaction of heptanoic acid with 2-(2-aminoethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Esterification: Heptanoic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.

    Amidation: The ester is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethoxyethyl)-heptan-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of N-(2-oxoethoxyethyl)-heptan-amide.

    Reduction: Formation of N-(2-hydroxyethoxyethyl)-heptan-amine.

    Substitution: Formation of N-(2-haloethoxyethyl)-heptan-amide.

Scientific Research Applications

N-(2-hydroxyethoxyethyl)-heptan-amide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism by which N-(2-hydroxyethoxyethyl)-heptan-amide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: Similar in structure but contains an oxamide group instead of a heptanamide group.

    Etofenamate: Contains a 2-(2-hydroxyethoxy)ethyl group but is an NSAID used for its anti-inflammatory properties.

Uniqueness

N-(2-hydroxyethoxyethyl)-heptan-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and interact with a variety of molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]heptanamide

InChI

InChI=1S/C11H23NO3/c1-2-3-4-5-6-11(14)12-7-9-15-10-8-13/h13H,2-10H2,1H3,(H,12,14)

InChI Key

PXURLUXGTTZTNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NCCOCCO

Origin of Product

United States

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